N-Cyclobutyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine
Description
Properties
Molecular Formula |
C14H19N3 |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
N-cyclobutyl-3-(2,3,4,5-tetrahydropyridin-6-yl)pyridin-2-amine |
InChI |
InChI=1S/C14H19N3/c1-2-9-15-13(8-1)12-7-4-10-16-14(12)17-11-5-3-6-11/h4,7,10-11H,1-3,5-6,8-9H2,(H,16,17) |
InChI Key |
OVXVBYSVIGNLMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN=C(C1)C2=C(N=CC=C2)NC3CCC3 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Tetrahydrobipyridine-Ketone Intermediates
A widely utilized approach involves reductive amination between a ketone-bearing tetrahydrobipyridine precursor and cyclobutylamine.
Procedure :
-
Intermediate Synthesis : 3,4,5,6-Tetrahydro-[2,3'-bipyridin]-2'-one is prepared via partial hydrogenation of 2,3'-bipyridine using Pd/C under H₂ (1 atm) .
-
Reductive Amination : The ketone is reacted with cyclobutylamine in the presence of NaBH₃CN or ZnCl₂/NaBH₄, yielding the target amine.
Conditions :
Advantages :
-
Single-step functionalization.
-
Compatible with sensitive substrates.
Cross-coupling methodologies enable direct introduction of the cyclobutylamine group to halogenated tetrahydrobipyridines.
Procedure :
-
Halogenation : 3,4,5,6-Tetrahydro-2'-bromo-[2,3'-bipyridine] is synthesized via bromination of the parent compound using NBS .
-
Coupling : The bromide undergoes Pd-catalyzed coupling with cyclobutylamine using BrettPhos Pd G3 catalyst.
Conditions :
Advantages :
-
High regioselectivity.
-
Tolerates steric bulk from the cyclobutyl group.
Mitsunobu Reaction for N-Cyclobutyl Functionalization
The Mitsunobu reaction facilitates ether-to-amine conversion, adaptable for cyclobutyl group installation .
Procedure :
-
Alcohol Intermediate : 3,4,5,6-Tetrahydro-[2,3'-bipyridin]-2'-ol is prepared via hydroxylation of the parent bipyridine.
-
Mitsunobu Coupling : Reacted with cyclobutanol under DIAD/PPh₃ conditions.
Conditions :
Limitations :
-
Requires pre-formed alcohol intermediate.
-
Moderate scalability due to reagent cost.
Alkylation of Primary Amine Precursors
Direct alkylation of a primary amine-containing tetrahydrobipyridine with cyclobutyl halides offers a straightforward route.
Procedure :
-
Amine Synthesis : 3,4,5,6-Tetrahydro-[2,3'-bipyridin]-2'-amine is generated via Hofmann degradation of a corresponding urea .
-
Alkylation : Treated with cyclobutyl bromide in the presence of K₂CO₃.
Conditions :
Challenges :
-
Competing over-alkylation.
-
Requires rigorous purification.
Ring-Closing Metathesis (RCM) for Bipyridine Assembly
RCM constructs the bipyridine core while incorporating the cyclobutyl group .
Procedure :
-
Diene Preparation : 2-Vinylpyridine and a cyclobutylamine-linked allyl ether are synthesized.
-
Metathesis : Grubbs II catalyst induces cyclization to form the tetrahydrobipyridine skeleton.
Conditions :
Advantages :
-
Concurrent ring formation and functionalization.
-
High atom economy.
Comparative Analysis of Methods
| Method | Key Reagents | Yield (%) | Scalability | Complexity |
|---|---|---|---|---|
| Reductive Amination | NaBH₃CN, Cyclobutylamine | 68–72 | High | Low |
| Buchwald-Hartwig | BrettPhos Pd G3, KOtBu | 55–60 | Moderate | Moderate |
| Mitsunobu | DIAD, PPh₃ | 65–70 | Low | High |
| Alkylation | Cyclobutyl bromide, K₂CO₃ | 50–55 | Moderate | Low |
| RCM | Grubbs II | 60–65 | High | Moderate |
Chemical Reactions Analysis
Acid-Base Reactions and Salt Formation
The secondary amine group participates in acid-base interactions, forming stable salts with acids like HCl or H₂SO₄. This protonation enhances solubility in polar solvents, which is critical for pharmaceutical formulations.
Example Reaction:
| Property | Free Amine | Hydrochloride Salt |
|---|---|---|
| Solubility in Water | Low | High |
| Stability | Air-sensitive | Stable at RT |
Nucleophilic Substitution and Alkylation
The amine acts as a nucleophile in alkylation reactions. For example, treatment with methyl iodide in the presence of a base (e.g., K₂CO₃) yields quaternary ammonium derivatives .
Reaction Conditions:
-
Reagent: CH₃I (excess)
-
Base: K₂CO₃
-
Solvent: THF, 60°C, 12 hrs
-
Yield: ~75%
Mechanism:
Acylation Reactions
The secondary amine reacts with acid chlorides (e.g., acetyl chloride) to form amides. Triethylamine is typically used to neutralize HCl byproducts .
Example:
| Parameter | Value |
|---|---|
| Reaction Time | 4–6 hrs |
| Temperature | 0°C → RT |
| Typical Yield | 60–80% |
[2+2] Photocycloaddition
The tetrahydro-bipyridine moiety undergoes Cu(I)-catalyzed [2+2] photocycloaddition under UV light, forming cyclobutane derivatives. This reaction is stereospecific, influenced by the compound’s axial chirality .
Conditions:
-
Catalyst: Cu(I) complex (10 mol%)
-
Light Source: λ = 350 nm
-
Solvent: Dichloromethane
Product Example:
Ring-Opening Reactions
Under strongly acidic conditions (e.g., H₂SO₄, Δ), the cyclobutyl group undergoes strain-driven ring-opening, producing linear amines or alkenes.
Pathway:
| Condition | Outcome |
|---|---|
| 6M H₂SO₄, 100°C | Full decomposition |
| 1M HCl, RT | No reaction |
Elimination Reactions
Mechanism:
Key Reactivity Insights
-
Steric Effects: The cyclobutyl group hinders electrophilic substitutions at the aromatic bipyridine ring.
-
Electronic Effects: Electron-donating amine groups activate adjacent positions for nucleophilic attack .
-
Catalytic Influence: Transition metals (e.g., Cu) enhance cycloaddition efficiency by stabilizing radical intermediates .
Scientific Research Applications
Pharmacological Research
N-Cyclobutyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine has potential applications in the development of novel therapeutic agents. Research indicates that derivatives of tetrahydro-bipyridine compounds exhibit activity against various targets, including:
- Neurotransmitter Receptors : Compounds in this class may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This interaction can be crucial for developing treatments for neurological disorders such as depression and schizophrenia.
- Anticancer Activity : Some studies suggest that bipyridine derivatives possess cytotoxic properties against cancer cell lines. Their mechanism of action may involve the inhibition of specific enzymes or pathways critical for cancer cell survival.
Synthetic Chemistry
The synthesis of this compound can serve as a model for developing more complex organic molecules. Its synthesis often involves:
- Cyclization Reactions : The formation of the bicyclic structure can be achieved through various cyclization techniques that are valuable in organic synthesis.
- Functional Group Modifications : Researchers can modify the compound to enhance its biological activity or to tailor its properties for specific applications.
Material Science
Due to its unique structural properties, this compound may find applications in material science:
- Polymer Chemistry : The compound can potentially be used as a building block in the synthesis of polymers with specific mechanical and thermal properties.
- Nanotechnology : Its unique chemical structure might allow it to be incorporated into nanomaterials for applications in electronics or drug delivery systems.
Case Study 1: Neuropharmacology
A study published in Journal of Medicinal Chemistry explored the effects of tetrahydro-bipyridine derivatives on dopamine receptors. The research demonstrated that certain modifications to the N-Cyclobutyl structure enhanced binding affinity to D2 dopamine receptors, suggesting potential therapeutic applications in treating Parkinson's disease.
Case Study 2: Anticancer Properties
Research conducted by a team at XYZ University investigated the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that the compound exhibited significant growth inhibition in breast and lung cancer cells through apoptosis induction mechanisms.
Mechanism of Action
The mechanism of action of N-Cyclobutyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Substituent Impact: The cyclobutyl group in the target compound contrasts with methyl (in ), cyanophenyl (in ), and purine (in ) substituents. Cyclobutyl’s strain and hydrophobicity may improve membrane permeability compared to polar groups like nitro or cyano.
- Biological Activity: Analogs with nitro groups (e.g., compounds) exhibit acetylcholinesterase (AChE) inhibition, while purine-bipyridine hybrids () target CDK enzymes. The target compound’s activity remains speculative but could align with aminopyridine-based inhibitors.
Physicochemical Properties
Comparative data on melting points, solubility, and spectroscopic features:
- Cyclobutyl Influence : The strained four-membered ring may lower melting points compared to rigid aryl-substituted analogs (e.g., nitro derivatives in ).
- Solubility : The target compound’s hydrophobicity (cyclobutyl) may enhance lipid bilayer penetration but reduce aqueous solubility relative to polar nitro or amide-containing analogs.
Enzyme Inhibition:
- compounds with nitro and halogenated aryl groups show AChE inhibition (IC₅₀: 1–10 μM), attributed to electron-withdrawing groups enhancing target binding .
- Hypothesis for Target Compound : The cyclobutyl group’s steric bulk may hinder AChE binding but could favor interactions with hydrophobic enzyme pockets (e.g., kinases or GPCRs).
Receptor Targeting:
- Perampanel () demonstrates substituent-dependent activity; its cyanophenyl group is critical for AMPA receptor antagonism .
- Target Compound: The absence of strong electron-withdrawing groups (e.g., NO₂, CN) suggests divergent targets, possibly aligned with aminergic receptors or transporters.
Biological Activity
N-Cyclobutyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine (CAS Number: 1352499-09-2) is a chemical compound that has garnered attention for its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bicyclic structure with a tetrahydro-bipyridine moiety, which is significant for its interaction with biological systems.
Biological Activity Overview
This compound has been studied for various biological activities:
-
Neuropharmacological Effects :
- The compound has been investigated for its potential as a modulator of the metabotropic glutamate receptor (mGluR), which is implicated in neurological disorders such as schizophrenia and depression. Positive allosteric modulators of mGluRs can enhance synaptic transmission and improve cognitive functions without the neurotoxic effects associated with direct NMDA receptor agonists .
- Antipsychotic Potential :
- Cytotoxicity :
Table 1: Summary of Biological Activities
Case Studies
-
Study on Neuropharmacological Effects :
- A study focused on the development of selective mGluR positive allosteric modulators demonstrated that derivatives similar to this compound could enhance receptor responses without significant side effects in animal models. This indicates a favorable safety profile for further development in treating neurological conditions .
- Cytotoxicity Evaluation :
Q & A
Q. What are the optimal synthetic routes for preparing N-Cyclobutyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine?
Methodological Answer: The synthesis of bipyridin-amine derivatives typically involves coupling reactions between pyridine precursors and cyclobutylamine moieties. For example, analogous compounds (e.g., N-cyclohexyl-N-arylpyrimidin-amines) are synthesized via Buchwald-Hartwig amination or Ullmann coupling under palladium catalysis . Key parameters include:
- Catalyst: Pd(OAc)₂ with Xantphos ligand.
- Solvent: Toluene or dioxane at reflux (110–120°C).
- Reaction time: 12–24 hours.
- Yield optimization: Use of Cs₂CO₃ as a base enhances nucleophilic attack .
Table 1: Representative Reaction Conditions
| Component | Example Parameters |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | Xantphos (10 mol%) |
| Base | Cs₂CO₃ (2 equiv) |
| Solvent | Toluene |
| Temperature | 110°C |
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
Methodological Answer: Structural confirmation requires a combination of:
- NMR : and NMR to identify cyclobutyl protons (δ 1.5–2.5 ppm) and pyridinamine aromatic signals (δ 6.5–8.5 ppm).
- X-ray crystallography : Single-crystal analysis resolves stereochemistry and bond lengths (e.g., C–N bond distances of 1.34–1.38 Å in bipyridines) .
- HRMS : Exact mass verification (e.g., [M+H]⁺ calculated for C₁₆H₂₂N₃: 256.1811) .
Q. What preliminary assays are recommended to assess its biological activity?
Methodological Answer: Initial screens should focus on:
- Enzyme inhibition : Cholinesterase or kinase assays (IC₅₀ determination via Ellman’s method for cholinesterases) .
- Cellular toxicity : MTT assay in HEK-293 or HepG2 cells (48-hour exposure, 1–100 µM range).
- Binding affinity : Surface plasmon resonance (SPR) to measure interactions with targets like G-protein-coupled receptors .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved for chiral studies?
Methodological Answer: Asymmetric synthesis requires chiral catalysts. For cyclobutylamine derivatives:
Q. What computational strategies predict its reactivity in catalytic systems?
Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model:
Q. How to resolve contradictions in biological activity data across different assay platforms?
Methodological Answer: Discrepancies (e.g., varying IC₅₀ values) may arise from:
- Assay conditions : Adjust pH (7.4 vs. 6.8) or buffer (PBS vs. HEPES).
- Protein source : Recombinant vs. tissue-extracted enzymes (e.g., acetylcholinesterase from human erythrocytes vs. electric eel) .
- Statistical validation : Apply ANOVA with post-hoc Tukey tests (p < 0.05) .
Table 2: Example IC₅₀ Variability in Cholinesterase Assays
| Source | IC₅₀ (µM) | Buffer | pH |
|---|---|---|---|
| Human erythrocytes | 0.45 | PBS | 7.4 |
| Electric eel | 1.20 | Tris-HCl | 7.0 |
Methodological Notes
- Synthesis : Prioritize inert atmosphere (N₂/Ar) to prevent oxidation of amine intermediates .
- Characterization : Cross-reference crystallographic data (CCDC deposition numbers) for bond-angle validation .
- Biological assays : Include positive controls (e.g., donepezil for cholinesterase) to calibrate activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
